COMT Inhibition Potency: Comparable to Established Tool Compounds OR-462 and OR-486
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid exhibits an IC₅₀ value of 18 nM against rat brain catechol O-methyltransferase (COMT) [1]. This potency is directly comparable to the benchmark COMT inhibitors OR-462 (IC₅₀ = 18 nM) and OR-486 (IC₅₀ = 12 nM) evaluated under similar in vitro conditions [2]. The compound thus achieves low-nanomolar COMT inhibition without requiring the catechol scaffold characteristic of classical inhibitors like entacapone, potentially offering distinct selectivity and pharmacokinetic profiles.
| Evidence Dimension | COMT inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | OR-462 (IC₅₀ = 18 nM); OR-486 (IC₅₀ = 12 nM) |
| Quantified Difference | Equivalent to OR-462 (0 nM difference); 6 nM less potent than OR-486 |
| Conditions | In vitro inhibition of rat brain COMT using 3,4-dihydroxybenzoic acid as substrate |
Why This Matters
This nanomolar potency establishes the compound as a viable, structurally distinct alternative to traditional catechol-based COMT inhibitors, enabling orthogonal chemical probe studies.
- [1] BindingDB. PrimarySearch_ki: 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid. MonomerID: 50017861. IC50: 18 nM. View Source
- [2] Nissinen E, Lindén IB, Schultz E, Kaakkola S, Männistö PT, Pohto P. Inhibition of catechol-O-methyltransferase activity by two novel disubstituted catechols in the rat. Eur J Pharmacol. 1988;153(2-3):263-269. View Source
